D-Glucose 3-sulfate sodium salt
Overview
Description
D-Glucose 3-sulfate sodium salt is a chemical compound with the molecular formula C6H11O9SNa. It is a derivative of glucose, where a sulfate group is attached to the third carbon atom of the glucose molecule. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose 3-sulfate sodium salt typically involves the sulfation of D-glucose. One common method is the reaction of D-glucose with sulfur trioxide-pyridine complex in a suitable solvent such as dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the sulfation of D-glucose using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
D-Glucose 3-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: D-Glucose and other reduced forms.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
D-Glucose 3-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfated compounds.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of D-Glucose 3-sulfate sodium salt involves its interaction with specific molecular targets and pathways. The sulfate group can interact with proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- D-Glucose 6-sulfate sodium salt
- D-Glucosamine sulfate
- D-Glucose 2-sulfate sodium salt
Comparison
D-Glucose 3-sulfate sodium salt is unique due to the position of the sulfate group on the third carbon atom. This positional difference can significantly impact the compound’s reactivity and interaction with biological molecules compared to other sulfated glucose derivatives.
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFANSAMOPOBM-VFQQELCFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745482 | |
Record name | Sodium 3-O-sulfonato-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89830-83-1 | |
Record name | Sodium 3-O-sulfonato-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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